molecular formula C33H44N4O B1681498 N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide

N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide

Cat. No.: B1681498
M. Wt: 512.7 g/mol
InChI Key: RTUNBOPBBCULLC-DEOSSOPVSA-N
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Preparation Methods

The synthesis of SB 414240 involves several steps. The starting material, a commercially available carboxylic acid, is first esterified using oxalyl chloride in dichloromethane, followed by reaction with methanol to form a methyl ester. This intermediate is then brominated using N-bromosuccinimide and catalytic dibenzoyl peroxide under reflux conditions

Chemical Reactions Analysis

SB 414240 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be performed using common reducing agents, but specific conditions are not widely reported.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline and piperidine moieties.

Scientific Research Applications

SB 414240 has several scientific research applications:

Mechanism of Action

SB 414240 exerts its effects by antagonizing neurokinin 2 and neurokinin 3 receptors. These receptors are involved in the transmission of pain and inflammatory signals in the nervous system. By blocking these receptors, SB 414240 can potentially reduce neurogenic inflammation and alleviate pain .

Comparison with Similar Compounds

SB 414240 is unique in its dual antagonistic activity against both neurokinin 2 and neurokinin 3 receptors. Similar compounds include:

SB 414240 stands out due to its combined activity on both neurokinin 2 and neurokinin 3 receptors, making it a valuable compound for research in neurogenic inflammation and pain management.

Properties

Molecular Formula

C33H44N4O

Molecular Weight

512.7 g/mol

IUPAC Name

N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C33H44N4O/c1-24(33(2,3)4)34-32(38)30-27-15-9-10-16-29(27)35-31(25-13-7-5-8-14-25)28(30)23-36-21-17-26(18-22-36)37-19-11-6-12-20-37/h5,7-10,13-16,24,26H,6,11-12,17-23H2,1-4H3,(H,34,38)/t24-/m0/s1

InChI Key

RTUNBOPBBCULLC-DEOSSOPVSA-N

SMILES

CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5

Isomeric SMILES

C[C@@H](C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(1,2,2-trimethylpropyl)-3-((4-piperidin-1-yl)piperidin-1-yl)methyl-2-phenylquinoline-4-carboxamide
SB 414240
SB-414240
SB414240

Origin of Product

United States

Synthesis routes and methods

Procedure details

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O=C(O)c1c(CN2CCC(N3CCCCC3)CC2)c(-c2ccccc2)nc2ccccc12
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CC(NC(=O)c1c(CN2CCC(N3CCCCC3)CC2)c(-c2ccccc2)nc2ccccc12)C(C)(C)C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide

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